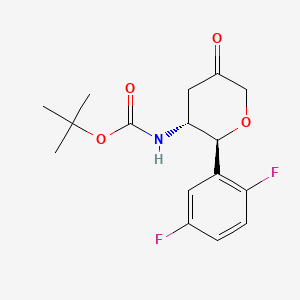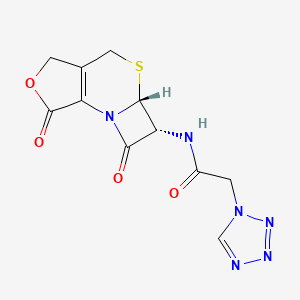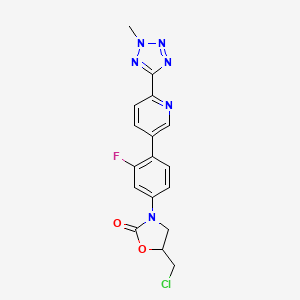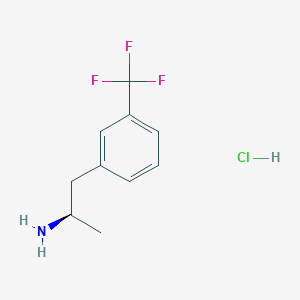
(R)-Norfenfluramine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Norfenfluramine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines. It is the active metabolite of fenfluramine, a drug that was previously used as an appetite suppressant in the treatment of obesity. The compound is known for its serotonergic activity, which means it primarily affects serotonin levels in the brain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Norfenfluramine hydrochloride typically involves the reduction of fenfluramine. One common method is the catalytic hydrogenation of fenfluramine using palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to yield ®-Norfenfluramine. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of ®-Norfenfluramine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Norfenfluramine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated derivatives of ®-Norfenfluramine.
Applications De Recherche Scientifique
®-Norfenfluramine hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fenfluramine and its metabolites.
Biology: Studied for its effects on serotonin receptors and its potential role in modulating neurotransmitter levels.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as depression and anxiety due to its serotonergic activity.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of other chemical compounds.
Mécanisme D'action
The primary mechanism of action of ®-Norfenfluramine hydrochloride involves the modulation of serotonin levels in the brain. It acts as a serotonin releasing agent, increasing the release of serotonin from presynaptic neurons. This leads to elevated serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The compound also inhibits the reuptake of serotonin, further prolonging its action. The molecular targets include serotonin receptors and the serotonin transporter.
Comparaison Avec Des Composés Similaires
Fenfluramine: The parent compound from which ®-Norfenfluramine is derived.
Dexfenfluramine: Another metabolite of fenfluramine with similar serotonergic activity.
Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action but similar effects on serotonin levels.
Uniqueness: ®-Norfenfluramine hydrochloride is unique in its dual action as both a serotonin releasing agent and a reuptake inhibitor. This dual mechanism distinguishes it from other compounds like fluoxetine, which only inhibits serotonin reuptake. Additionally, its specific stereochemistry (R-enantiomer) contributes to its distinct pharmacological profile.
Propriétés
IUPAC Name |
(2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDLOFBRTWNFAR-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41538-52-7 |
Source


|
| Record name | Norfenfluramine hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041538527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORFENFLURAMINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BQL0CES9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
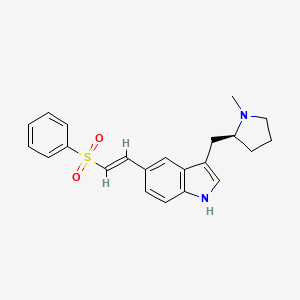
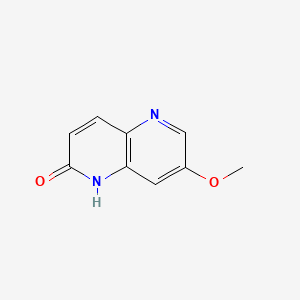

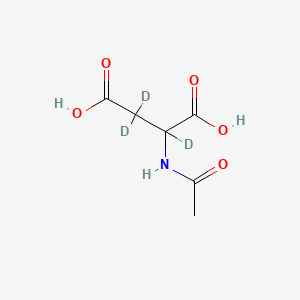
![(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-amine](/img/structure/B580123.png)
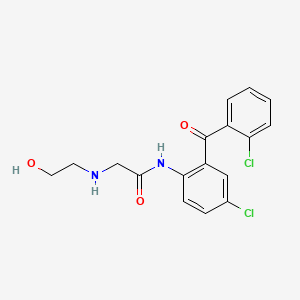
![(1S,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B580125.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-[2-(o-amino-N-methylbenzamido)-2-phenylacetamido]-3,3-dimethyl-7-oxo-,DL-(8CI)](/img/structure/B580126.png)
![(1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene](/img/structure/B580127.png)
